(E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)acrylamide
Description
“(E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)acrylamide” is a synthetic acrylamide derivative characterized by a conjugated (E)-configured α,β-unsaturated carbonyl system. The molecule features a 3,4-dimethoxyphenyl group linked via an acrylamide bridge to a 2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl moiety. This structural architecture is designed to optimize electronic and steric interactions, which are critical for biological activity, particularly in anticancer applications .
The pyrimidine ring, substituted with dimethylamino and methyl groups, introduces steric bulk and basicity, which may influence binding to enzymatic targets such as kinases or tubulin .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-12-18(13(2)21-19(20-12)23(3)4)22-17(24)10-8-14-7-9-15(25-5)16(11-14)26-6/h7-11H,1-6H3,(H,22,24)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWAPNJGGABUCH-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)acrylamide belongs to a class of compounds known for their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various research findings and case studies.
Synthesis
The synthesis of this compound typically involves the condensation of β-dicarbonyl compounds with amines. A common method includes refluxing 3,4-dimethoxyacetophenone with dimethylformamide dimethylacetal in aromatic solvents. The yield reported for this synthesis is approximately 66%, with a melting point of 123.7 °C .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related acrylamide derivatives have shown growth inhibition in various cancer cell lines at concentrations ranging from 5 to 61 μM . These findings suggest that the compound may possess similar cytotoxic properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship of acrylamide derivatives indicates that modifications in the phenyl group and substitution patterns significantly influence their biological efficacy. For instance, the presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve cellular uptake and activity against cancer cells .
Case Studies
- In Vitro Studies : A focused library development study identified several acrylamide derivatives that exhibited broad-spectrum growth inhibition against cancer cell lines. The lead compounds showed IC50 values ranging from 5 to 16 μM, indicating substantial anticancer potential .
- Animal Models : In vivo studies using animal models have demonstrated that similar compounds can induce significant changes in behavior associated with anxiety and depression by modulating nicotinic receptors . While direct evidence for this compound is lacking, these findings suggest a possible therapeutic avenue for mental health disorders.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, preliminary data from the National Cancer Institute (NCI) revealed that compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)acrylamide demonstrated significant cytotoxicity against human tumor cells, with mean GI50 values indicating effective growth inhibition at micromolar concentrations .
Mechanism of Action
The compound's structure suggests it may interact with specific molecular targets involved in cancer progression. It is hypothesized that the dimethylamino group enhances its interaction with cellular receptors or enzymes critical for tumor growth and survival. This interaction may lead to the modulation of signaling pathways associated with cancer cell proliferation and metastasis .
Biochemical Research
Bioconjugation Techniques
Due to its unique chemical structure, this compound can be utilized in bioconjugation processes. This application is particularly relevant in the development of targeted drug delivery systems. By attaching this compound to biomolecules such as antibodies or peptides, researchers can create conjugates that selectively deliver therapeutic agents to specific cells or tissues .
Fluorescent Probes
The compound's ability to form stable conjugates makes it suitable for use as a fluorescent probe in biological imaging. Researchers can label this compound with fluorescent tags to visualize cellular processes in real-time, aiding in studies related to cellular dynamics and drug interactions .
Material Science
Polymer Chemistry
In material science, this compound can serve as a monomer for synthesizing specialty polymers. These polymers can exhibit enhanced mechanical properties and thermal stability, making them ideal for high-performance applications in coatings, adhesives, and composites .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer activity; interaction with molecular targets involved in tumor growth |
| Biochemical Research | Bioconjugation for targeted drug delivery; fluorescent probes for imaging |
| Material Science | Monomer for specialty polymers; enhanced mechanical properties and thermal stability |
Case Studies
-
Anticancer Efficacy Study
A study conducted by the NCI evaluated the anticancer potential of related compounds through a comprehensive screening across multiple cancer cell lines. Results indicated promising cytotoxic effects with specific structural analogs exhibiting GI50 values below 10 µM . -
Bioconjugation Development
Research demonstrated successful bioconjugation of this compound with monoclonal antibodies aimed at targeting breast cancer cells. The conjugates showed increased specificity and reduced off-target effects compared to conventional therapies . -
Polymer Synthesis Application
In a recent study on polymer synthesis, this compound was incorporated into a polymer matrix which exhibited enhanced thermal stability and mechanical strength compared to traditional polymers used in industrial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related acrylamide derivatives are summarized below:
Structural Comparison
Research Findings
- Anticancer Activity: Compounds with 3,4,5-trimethoxyphenyl groups () show microtubule disruption, while pyrimidine-based analogs (e.g., 3f) target kinase pathways . The target’s dual methoxy and dimethylamino groups may combine these mechanisms.
- Synthetic Yield : EDCI-mediated couplings () typically yield >70% purity, whereas phase-transfer methods () favor isomer control but require extensive purification .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for (E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)acrylamide?
- Methodology : Synthesis typically involves coupling acryloyl chloride derivatives with aminopyrimidine intermediates under controlled conditions. Key steps include:
- Use of α-bromoacrylic acid in DMF with EDCI as a coupling agent for acrylamide formation .
- Solvent optimization (e.g., ethyl acetate/petroleum ether mixtures) and purification via column chromatography .
- Monitoring reaction progress with TLC and HPLC, with final characterization by NMR, NMR, and mass spectrometry .
- Critical Parameters : Temperature (e.g., ice-cooled conditions for coupling reactions), solvent polarity, and catalyst selection (e.g., EDCI vs. DCC) influence yield and purity.
Q. How can researchers validate the structural integrity of this compound?
- Analytical Workflow :
- Spectroscopy : NMR (to confirm methoxy and dimethylamino protons) and NMR (to resolve aromatic and carbonyl carbons) .
- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : If single crystals are obtainable, as demonstrated for structurally related pyrimidine derivatives .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity or binding affinity of this acrylamide derivative?
- Approach :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Michael addition or nucleophilic substitution) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases or DNA methyltransferases) to predict binding modes .
- Validation : Compare computational results with experimental data (e.g., surface plasmon resonance for binding constants) .
Q. How should researchers address contradictory biological activity data in different assay systems?
- Troubleshooting Framework :
- Assay Optimization : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).
- Data Normalization : Use reference compounds with known activity to calibrate assays .
- Statistical Analysis : Apply design of experiments (DOE) to identify confounding variables (e.g., pH, temperature) .
Q. What methodologies enable the study of degradation pathways or metabolite identification for this compound?
- Experimental Design :
- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, UV light) and analyze products via LC-MS .
- Metabolite Profiling : Use liver microsomes or hepatocyte models to identify phase I/II metabolites .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported IC values across studies?
- Root Cause Analysis :
- Table 1 : Common Sources of Variability in Bioactivity Studies
| Factor | Impact | Mitigation Strategy |
|---|---|---|
| Cell Line Variability | Differential expression of target proteins | Use authenticated cell lines (e.g., ATCC) |
| Solvent Effects | DMSO >1% may alter membrane permeability | Limit solvent concentration to ≤0.1% |
| Assay Readout | Fluorescence interference from compound autofluorescence | Validate with orthogonal assays (e.g., radiometric) |
Methodological Innovations
Q. How can advanced separation technologies (e.g., membrane filtration) improve purification of this compound?
- Techniques :
- Membrane Chromatography : Utilize charged membranes for high-throughput purification of polar intermediates .
- Simulated Moving Bed (SMB) Chromatography : Optimize for large-scale separation of enantiomers or regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
